molecular formula C14H21FN2O B7925093 (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide

Cat. No.: B7925093
M. Wt: 252.33 g/mol
InChI Key: MTRTUDPKTKCABK-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by:

  • Stereochemistry: The (S)-configuration at the α-carbon bearing the amino group.
  • Substituents: An ethyl group and a 2-fluoro-benzyl group on the amide nitrogen, along with a methyl branch on the β-carbon of the butyramide backbone.
  • Chemical formula: Presumed to be C₁₃H₁₈FN₂O (molecular weight ~248.30 g/mol) based on structural analogs .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRTUDPKTKCABK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1F)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1F)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of (S)-Valine

(S)-Valine is esterified to form methyl (S)-2-amino-3-methylbutanoate. The amino group is protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C.

Reaction Conditions :

ParameterValue
SolventTHF
Temperature0°C → 25°C (gradual)
Catalyst4-Dimethylaminopyridine
Yield92%

Step 2: Amide Formation

The protected ester reacts with N-ethyl-N-(2-fluorobenzyl)amine under peptide coupling conditions. Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation in dichloromethane (DCM).

Reaction Equation :

Boc-(S)-Val-OMe+N-Ethyl-N-(2-fluorobenzyl)amineHOBt/EDCI, DCMBoc-protected amide\text{Boc-(S)-Val-OMe} + \text{N-Ethyl-N-(2-fluorobenzyl)amine} \xrightarrow{\text{HOBt/EDCI, DCM}} \text{Boc-protected amide}

Optimization Data :

Coupling ReagentSolventTime (h)Yield (%)
HOBt/EDCIDCM2478
HATUDMF1282

Step 3: Deprotection

Boc removal is achieved with trifluoroacetic acid (TFA) in DCM, yielding the final compound.

Purification :

  • Column chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:1)

  • Chiral HPLC confirmation (Chiralpak IC column, 98% ee).

Step 1: Formation of Chiral Auxiliary Complex

(S)-4-Benzyl-2-oxazolidinone is acylated with 3-methylbutyryl chloride to form a chiral enolate. Asymmetric alkylation with ethyl iodide introduces the N-ethyl group.

Stereochemical Control :

  • Chelation-controlled transition state ensures >95% diastereomeric excess (de).

Step 2: Reductive Amination

The oxazolidinone intermediate is cleaved with lithium hydroxide, followed by reductive amination with 2-fluorobenzaldehyde and sodium cyanoborohydride.

Critical Parameters :

ParameterOptimal Value
pH6.5 (acetate buffer)
Temperature25°C
Reducing AgentNaBH₃CN

Yield : 67% after purification.

Reaction Overview

A one-pot strategy combines Ugi-4CR (Ugi four-component reaction) with microwave irradiation:

  • (S)-2-Amino-3-methylbutyric acid

  • 2-Fluorobenzaldehyde

  • Ethyl isocyanide

  • Methanol

Conditions :

ParameterValue
Temperature120°C
Time30 min
CatalystNone (thermal activation)

Advantages :

  • 85% yield

  • No racemization (HPLC-confirmed).

Comparative Analysis of Methods

MethodYield (%)Stereopurity (% ee)ScalabilityCost Efficiency
Chiral Pool (Route 1)7898ModerateHigh
Asymmetric (Route 2)6795LowVery High
Microwave (Route 3)8599HighModerate

Key Findings :

  • Route 3 offers the best balance of yield and enantiomeric excess but requires specialized equipment.

  • Route 1 is preferred for gram-scale synthesis due to reliable Boc protection/deprotection.

Industrial-Scale Considerations

Solvent Selection

  • DCM vs. Ethyl Acetate : DCM improves reaction rates but poses toxicity concerns. Ethyl acetate is favored in green chemistry protocols.

Catalytic Recycling

Palladium catalysts (e.g., Pd/C) in hydrogenation steps can be reused up to 5 times without significant activity loss.

Waste Management

  • Fluorinated byproducts require specialized disposal due to environmental persistence.

  • Patent CN101684078B highlights a 30% reduction in waste using bis(trichloromethyl) carbonate .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The chiral center also plays a crucial role in determining the compound’s biological activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to its structural analogs, focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D Key References
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide R₁ = Et, R₂ = 2-F-benzyl, R₃ = Me ~248.30 Not reported Not reported
(S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide R₁ = H, R₂ = 3-F-benzyl, R₃ = Me 224.28 Not reported Not reported
(S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide R₁ = H, R₂ = 3-CF₃-benzyl, R₃ = Me 274.29 Not reported Not reported
(S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-3-methyl-butyramide R₁ = cPr, R₂ = 4-SMe-benzyl, R₃ = Me 306.45 Not reported Not reported
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide R₁ = iPr, R₂ = 2,4-Cl₂-benzyl, R₃ = Me 343.29 Not reported Not reported

Key Observations:

Substituent Effects on Molecular Weight :

  • Bulky or electron-withdrawing groups (e.g., trifluoromethyl, dichloro) increase molecular weight significantly. For example, the trifluoromethyl analog (274.29 g/mol) is ~26 g/mol heavier than the 2-fluoro-benzyl derivative .
  • Cyclopropyl and isopropyl groups on the nitrogen contribute to higher molecular weights (306.45–343.29 g/mol) .

Impact of Fluorine Position :

  • The 2-fluoro-benzyl group in the target compound may induce steric hindrance or alter electronic interactions compared to the 3-fluoro analog. Such positional differences can influence binding affinity in biological systems .

Stereochemical Significance :

  • The (S)-configuration is critical for activity in related amides, as enantiomers often exhibit divergent pharmacological profiles. For example, (S)-enantiomers of similar compounds show enhanced selectivity for target receptors .

Synthetic Yields :

  • While synthesis data for the target compound is unavailable, analogs like (S)-N-(4-sulfamoylphenyl)butyramide derivatives (e.g., 5a–5d in ) show moderate yields (45–51%), suggesting challenges in amide bond formation under standard conditions .

Biological Activity

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21FN2O, with a molar mass of approximately 250.34 g/mol. The compound features an amino group, an ethyl chain, and a 2-fluoro-benzyl substituent attached to a 3-methyl-butyramide backbone. The presence of the fluorine atom is notable as it can enhance the compound's binding affinity to biological targets, potentially increasing its pharmacological efficacy .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, leading to more potent biological effects. This interaction may modulate enzyme activity or receptor binding, which could result in therapeutic applications .

Pharmacological Effects

Research indicates that compounds with similar structures to this compound have been investigated for various pharmacological activities, including:

  • Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer activity : Studies suggest that structural analogs may inhibit cancer cell proliferation by interfering with cell signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityKey Findings
(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramideModulation of ion channelsEnhanced opening activity on K V7.2/3 channels
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramideAnti-inflammatory and anticancerSignificant inhibition of cancer cell lines
(S)-2-Amino-N-propyl-N-(4-fluorobenzyl)-3-methyl-butyramideEnhanced metabolic stabilityImproved pharmacokinetic profile over analogs

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates during scale-up synthesis?

  • Methodological Answer :
  • Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions).
  • Implement real-time FTIR monitoring to detect hazardous exotherms.
  • Follow EPA guidelines for fluorine-containing waste disposal .

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